molecular formula C9H7F3O B6197375 4-(1,1,2-trifluoroethyl)benzaldehyde CAS No. 2731010-19-6

4-(1,1,2-trifluoroethyl)benzaldehyde

Cat. No.: B6197375
CAS No.: 2731010-19-6
M. Wt: 188.1
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Description

4-(1,1,2-Trifluoroethyl)benzaldehyde is a valuable benzaldehyde derivative with the molecular formula C9H7F3O and a molecular weight of 188.15 g/mol . This compound is characterized by a benzaldehyde core substituted at the para-position with a 1,1,2-trifluoroethyl group, a feature that grants it unique physicochemical properties . The compound is provided with a purity of 95% and should be stored at 2-8°C . As a fluorinated building block, this aldehyde is primarily used in organic synthesis and medicinal chemistry research. The presence of the trifluoroethyl group is of significant interest because the introduction of fluorine atoms or fluorinated groups into organic molecules can dramatically alter their properties. Fluorine incorporation is a established strategy to enhance metabolic stability, improve lipophilicity, and influence the bioavailability and binding selectivity of potential pharmaceutical lead compounds . While naturally occurring fluorinated organics are rare, synthetic reagents like this compound are crucial for the selective introduction of these valuable groups into target molecules . The aldehyde functional group makes it a versatile electrophile and a key intermediate for the synthesis of various more complex structures, such as Schiff bases and other pharmaceutically relevant molecules . This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

2731010-19-6

Molecular Formula

C9H7F3O

Molecular Weight

188.1

Purity

95

Origin of Product

United States

Distinctive Chemical Attributes of the 1,1,2 Trifluoroethyl Moiety

The 1,1,2-trifluoroethyl group [–CHFCF₂H] imparts a unique combination of electronic and steric properties to the benzaldehyde (B42025) scaffold, distinguishing it from other fluorinated analogues like the more common trifluoromethyl [-CF₃] group.

Electronic Effects of Vicinal Trifluorination on Aromatic Systems

Table 1: Comparison of Electronic Properties of Related Benzaldehyde Derivatives

Compound Substituent Electronic Effect of Substituent Expected Impact on Aldehyde Reactivity
Benzaldehyde -H Neutral Baseline
4-Methylbenzaldehyde -CH₃ Electron-donating (+I) Decreased
4-Nitrobenzaldehyde -NO₂ Strongly electron-withdrawing (-I, -M) Increased
4-(Trifluoromethyl)benzaldehyde -CF₃ Strongly electron-withdrawing (-I) Significantly Increased
4-(1,1,2-Trifluoroethyl)benzaldehyde -CHFCF₂H Strongly electron-withdrawing (-I) Increased

Steric Implications of the Trifluoroethyl Group

Table 2: Estimated Steric Parameters of Alkyl and Fluoroalkyl Groups

Group van der Waals Volume (ų) (Approx.) Key Steric Feature
Methyl (-CH₃) 24 Small, symmetrical
Ethyl (-CH₂CH₃) 45 Larger, flexible
Isopropyl (-CH(CH₃)₂) 67 Bulky, branched
tert-Butyl (-C(CH₃)₃) 88 Very bulky, spherical
Trifluoromethyl (-CF₃) 43 Similar to ethyl, rigid
1,1,2-Trifluoroethyl (-CHFCF₂H) ~60-70 Bulky, asymmetric, conformationally dependent

Overview of Academic Research Trajectories for 4 1,1,2 Trifluoroethyl Benzaldehyde

Strategies for Introducing the 1,1,2-Trifluoroethyl Group

The introduction of a 1,1,2-trifluoroethyl group onto an aromatic ring is a key challenge in the synthesis of the target compound. Various approaches, including electrophilic, nucleophilic, and radical-mediated pathways, can be envisaged, often drawing parallels from the more established field of trifluoromethylation.

Electrophilic Trifluoroethylation Approaches

Electrophilic trifluoroethylation would involve the reaction of an electron-rich aromatic precursor with a reagent acting as a "CFH-CHF2+" synthon. While dedicated reagents for electrophilic 1,1,2-trifluoroethylation are not widely documented, the development of hypervalent iodine reagents for the transfer of other fluoroalkyl groups provides a conceptual framework. For instance, iodonium salts have been successfully employed for the trifluoroethylation of various nucleophiles. A hypothetical electrophilic reagent for this purpose might be a trifluoroethyl-iodonium, -sulfonium, or -selenonium salt. The reaction would likely proceed via activation of the aromatic ring, followed by attack of the electrophilic trifluoroethylating agent.

Table 1: Conceptual Electrophilic Trifluoroethylation Approaches

Aromatic Substrate Hypothetical Reagent Catalyst/Conditions Potential Product
Benzene (B151609) [Ar-I-CHFCF2H]⁺ OTf⁻ Lewis Acid (e.g., BF₃·OEt₂) 1,1,2-Trifluoroethylbenzene

Note: This table is illustrative of potential synthetic pathways, as specific reagents for electrophilic 1,1,2-trifluoroethylation are currently underexplored in the literature.

Nucleophilic Trifluoroethylation Pathways

Nucleophilic approaches typically involve the reaction of an aryl electrophile, such as an aryl halide or a diazonium salt, with a nucleophilic source of the 1,1,2-trifluoroethyl group. A potential route could be the copper-catalyzed cross-coupling of an aryl iodide with a trifluoroethyl-metal species (e.g., (1,1,2-trifluoroethyl)copper). Another possibility is the reaction of a phenyldiazonium salt with a trifluoroethyl anion equivalent.

A notable example of a related transformation is the nickel-catalyzed reductive cross-coupling of (hetero)aryl bromides and chlorides with chlorotrifluoroethane (CF3CH2Cl), which serves as a precursor to the 2,2,2-trifluoroethyl group. lookchem.com A similar strategy could potentially be adapted using a suitable 1,1,2-trifluoroethyl source.

Table 2: Potential Nucleophilic Trifluoroethylation Strategies

Aryl Precursor Trifluoroethyl Source Catalyst/Conditions Potential Product
4-Iodobenzaldehyde Cu-CHFCF2H Heat, polar aprotic solvent This compound

Note: The specific conditions and yields for these reactions would require experimental optimization.

Radical-Mediated Trifluoroethylation Processes

Radical-mediated reactions offer an alternative for the formation of C-C bonds under mild conditions. The generation of a 1,1,2-trifluoroethyl radical, which could then be trapped by an aromatic precursor, is the key step. This radical could potentially be generated from a suitable precursor such as a 1,1,2-trifluoroethyl iodide or a related derivative through photoredox catalysis or with a radical initiator. While radical trifluoromethylation of arenes is well-established, direct radical 1,1,2-trifluoroethylation is a less explored area.

Aldehyde Functionalization and Derivatization Routes

Once the 1,1,2-trifluoroethyl group is installed on the aromatic ring, the next critical step is the introduction or unmasking of the aldehyde functionality. This can be achieved through either oxidation of a precursor or reduction of a more oxidized functional group.

Oxidative Transformations to the Aldehyde Functionality

A common strategy for the synthesis of benzaldehydes is the oxidation of a corresponding benzyl group or benzyl halide.

Oxidation of a Methyl Group: If a precursor like 4-(1,1,2-trifluoroethyl)toluene is synthesized, its methyl group can be oxidized to an aldehyde. This can be achieved through free-radical bromination of the benzylic position followed by hydrolysis, or through direct oxidation using strong oxidizing agents like potassium permanganate or chromium trioxide, though selectivity can be a challenge. A Co-ZIF nanocatalyst has been used for the selective oxidation of toluene to benzaldehyde and could be applicable here. mdpi.comnih.gov

Sommelet Reaction: The Sommelet reaction provides a method to convert a benzyl halide to an aldehyde using hexamine and water. wikipedia.orgsci-hub.se A precursor such as 4-(1,1,2-trifluoroethyl)benzyl bromide could be subjected to these conditions to yield the target aldehyde. wikipedia.org

Kornblum Oxidation: The Kornblum oxidation is another effective method for converting benzyl halides to aldehydes using dimethyl sulfoxide (DMSO) as the oxidant. wikipedia.org This reaction is generally mild and tolerates a variety of functional groups. wikipedia.org

Table 3: Oxidative Routes to this compound

Precursor Reagents Reaction Name
4-(1,1,2-Trifluoroethyl)toluene 1. NBS, AIBN; 2. H₂O/CaCO₃ Benzylic Halogenation-Hydrolysis
4-(1,1,2-Trifluoroethyl)benzyl bromide Hexamethylenetetramine, H₂O Sommelet Reaction

Reductive Synthesis of the Aldehyde Group

Alternatively, the aldehyde can be obtained by the partial reduction of a carboxylic acid derivative or a nitrile.

Reduction of an Acyl Chloride: A 4-(1,1,2-trifluoroethyl)benzoic acid could be converted to the corresponding acyl chloride using thionyl chloride or oxalyl chloride. The subsequent reduction of the acyl chloride to the aldehyde can be achieved using a poisoned catalyst (Rosenmund reduction) or with specific reducing agents like lithium tri-tert-butoxyaluminum hydride.

Stephen Aldehyde Synthesis: This method involves the reduction of a nitrile to an iminium salt using tin(II) chloride and hydrochloric acid, followed by hydrolysis to the aldehyde. wikipedia.orgbyjus.com Thus, 4-(1,1,2-trifluoroethyl)benzonitrile would be a suitable precursor for this reaction. This method is often more efficient for aromatic nitriles. wikipedia.org

DIBAL-H Reduction of a Nitrile or Ester: Diisobutylaluminium hydride (DIBAL-H) is a versatile reducing agent that can reduce nitriles and esters to aldehydes at low temperatures. organic-synthesis.comchemistrysteps.commasterorganicchemistry.comwikipedia.org This method is widely used due to its high selectivity and tolerance of other functional groups.

Table 4: Reductive Routes to this compound

Precursor Reagents Reaction Name/Type
4-(1,1,2-Trifluoroethyl)benzoyl chloride H₂, Pd/BaSO₄, quinoline Rosenmund Reduction
4-(1,1,2-Trifluoroethyl)benzonitrile 1. SnCl₂, HCl; 2. H₂O Stephen Aldehyde Synthesis
4-(1,1,2-Trifluoroethyl)benzonitrile DIBAL-H, -78 °C Nitrile Reduction

Formylation Reactions on Trifluoroethylated Aromatic Precursors

The direct introduction of a formyl group onto an aromatic ring bearing a 1,1,2-trifluoroethyl substituent presents a unique set of challenges due to the electronic nature of the fluoroalkyl group. The electron-withdrawing effect of the trifluoroethyl group deactivates the aromatic ring towards electrophilic substitution, often necessitating harsher reaction conditions or specialized formylation reagents compared to electron-rich aromatic substrates. Several classical formylation reactions have been adapted for this purpose.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. nrochemistry.comchemistrysteps.comorganic-chemistry.org It typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. jk-sci.comchem-station.com The electrophilic Vilsmeier reagent then attacks the aromatic ring. For a trifluoroethyl-substituted benzene, the reaction would proceed via electrophilic aromatic substitution, with the formyl group predominantly directing to the para position, yielding this compound. The reaction is generally followed by hydrolysis to liberate the aldehyde. Given the deactivating nature of the trifluoroethyl group, reaction conditions may require higher temperatures or longer reaction times to achieve satisfactory yields.

Another classical approach is the Gattermann-Koch reaction , which introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid under pressure, typically with a catalyst system of aluminum chloride and cuprous chloride. youtube.comshaalaa.comchegg.com This method is particularly suitable for alkylbenzenes. thermofisher.cn The highly reactive electrophile, the formyl cation ([HCO]⁺), is generated in situ. wikipedia.org The application of the Gattermann-Koch reaction to trifluoroethylbenzene would be a direct route to the target molecule, though the deactivating effect of the substituent must be considered in optimizing the reaction conditions.

The Duff reaction offers an alternative formylation pathway using hexamethylenetetramine as the formylating agent in the presence of an acid, typically in glycerol or acetic acid. wikipedia.org This reaction is most effective for highly activated aromatic compounds like phenols. However, its applicability to less activated substrates like 1-(1,1,2-trifluoroethyl)benzene may be limited and could result in lower yields. The reaction proceeds through a complex mechanism involving the formation of an iminium ion which acts as the electrophile.

The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride or tin(IV) chloride. synarchive.com This method is effective for a range of aromatic and heteroaromatic compounds. The reaction proceeds through the formation of a dichloromethyl cation, which attacks the aromatic ring, followed by hydrolysis to the aldehyde. This method could be a viable option for the synthesis of this compound, particularly if the Lewis acid and reaction conditions are carefully chosen to overcome the deactivation of the aromatic ring.

Formylation ReactionReagentsGeneral Applicability
Vilsmeier-Haack DMF, POCl₃ (or other halogenating agents)Electron-rich aromatics and heterocycles
Gattermann-Koch CO, HCl, AlCl₃/CuClBenzene and alkylbenzenes
Duff Reaction Hexamethylenetetramine, acidHighly activated aromatics (e.g., phenols)
Rieche Formylation Dichloromethyl methyl ether, Lewis acidAromatic and heteroaromatic compounds

Multi-Component and Tandem Reaction Sequences

Multi-component and tandem reactions offer efficient and atom-economical pathways to complex molecules from simple starting materials in a single pot. These strategies are increasingly being applied to the synthesis of fluorinated compounds, including analogues of this compound.

Tandem Aldol (B89426)/Decarboxylation Approaches for Fluorinated Alkene Synthesis from Aldehydes

Tandem reactions that combine an aldol condensation with a decarboxylation step provide a powerful tool for the synthesis of α,β-unsaturated compounds. In the context of fluorinated alkenes derived from aldehydes, a modified aldol tandem reaction can be employed. This approach often involves the generation of an enolate from a suitable precursor, which then reacts with an aldehyde. For instance, a palladium-catalyzed decarboxylative aldol reaction can be utilized where a β-keto ester undergoes decarboxylation to form an enolate, which then reacts with an aldehyde. This strategy allows for the controlled formation of a new carbon-carbon bond and subsequent elimination to yield the alkene.

Julia Olefination Strategies for Chlorotrifluoroalkyl Olefins derived from Aldehydes

The Julia olefination is a classical and reliable method for the synthesis of alkenes from sulfones and carbonyl compounds. The reaction typically proceeds in a stepwise manner involving the formation of a β-hydroxy sulfone, followed by reductive elimination to the alkene. A significant advancement is the Julia-Kocienski olefination , which is a one-pot modification that often provides high E-selectivity. This variant commonly uses heteroaryl sulfones, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones.

For the synthesis of chlorotrifluoroalkyl olefins derived from aldehydes, a fluorinated sulfone would be reacted with an appropriate aldehyde. The stereochemical outcome of the Julia-Kocienski olefination can be influenced by the nature of the sulfone, the base used for deprotonation, and the reaction conditions.

Horner-Wadsworth-Emmons Reactions with Fluorinated Phosphonates and Aldehydes

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from phosphonate esters and carbonyl compounds. This reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the formation of a water-soluble phosphate byproduct, which simplifies purification.

In the synthesis of fluorinated alkenes, a fluorinated phosphonate ester is deprotonated with a base to form a stabilized carbanion. This carbanion then reacts with an aldehyde, such as a benzaldehyde derivative, to form an oxaphosphetane intermediate, which subsequently collapses to yield the alkene and a phosphate ester. The HWE reaction typically favors the formation of the (E)-alkene. However, modifications to the phosphonate reagent and reaction conditions, such as the Still-Gennari modification using phosphonates with electron-withdrawing groups, can lead to the preferential formation of (Z)-alkenes.

Olefination ReactionKey ReactantsKey Features
Julia-Kocienski Olefination Aldehyde, Heteroaryl sulfoneOne-pot procedure, often high E-selectivity
Horner-Wadsworth-Emmons Aldehyde, Phosphonate esterStereoselective, water-soluble byproduct

Catalytic Synthesis Advancements

Catalytic methods play a crucial role in modern organic synthesis, offering efficient and selective routes to valuable compounds. The development of novel catalytic systems is paramount for the synthesis of fluorinated benzaldehydes.

Transition Metal-Catalyzed Processes for Fluorinated Benzaldehyde Synthesis

Transition metal catalysis provides powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and these methods are increasingly being applied to the synthesis of fluorinated aromatic compounds.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki and Heck reactions, are cornerstone methodologies in organic synthesis. While not direct formylation methods, they can be employed to construct the carbon skeleton of fluorinated benzaldehyde precursors. For instance, a palladium-catalyzed coupling of a trifluoroethyl-substituted aryl boronic acid with a suitable formyl-equivalent coupling partner could be a viable route. More directly, palladium-catalyzed carbonylation reactions, where carbon monoxide is introduced into an aromatic halide in the presence of a palladium catalyst, can lead to the formation of benzaldehydes.

Rhodium-catalyzed hydroformylation is an industrial process for the conversion of alkenes to aldehydes by the addition of carbon monoxide and hydrogen. The application of this methodology to a trifluoroethyl-substituted styrene would directly yield the corresponding branched and linear aldehydes, with the branched isomer being an analogue of this compound. The regioselectivity of the hydroformylation can often be controlled by the choice of ligands on the rhodium catalyst.

Copper-catalyzed reactions have also emerged as valuable tools in fluorine chemistry. While direct copper-catalyzed formylation of unactivated aryl halides is challenging, copper catalysis is effective in a variety of other transformations that can lead to fluorinated building blocks. For example, copper-catalyzed trifluoromethylation and trifluoroethylation reactions are well-established.

Recent research has also explored the use of various transition metals in C-H activation/functionalization reactions. A direct, transition metal-catalyzed C-H formylation of 1-(1,1,2-trifluoroethyl)benzene would be a highly atom-economical and efficient route to the target molecule, although this remains a challenging area of research.

Catalytic ProcessMetalKey Transformation
Cross-Coupling/Carbonylation PalladiumC-C and C-CHO bond formation
Hydroformylation RhodiumAlkene to aldehyde conversion
Various C-F bond formations CopperIntroduction of fluorinated groups

Reactivity of the Aldehyde Functionality

The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic. The reactivity of this group is modulated by the electronic effects of the substituent on the aromatic ring.

Nucleophilic Addition Reactions to the Carbonyl Group

Nucleophilic addition is a fundamental reaction of aldehydes and ketones. pressbooks.pub In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org The reactivity of the carbonyl group is sensitive to both steric and electronic factors. Aldehydes are generally more reactive than ketones due to reduced steric hindrance. libretexts.org

The 1,1,2-trifluoroethyl group at the para position of the benzene ring is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect decreases the electron density on the aromatic ring and, consequently, increases the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes this compound more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. stackexchange.com While aromatic aldehydes are typically less reactive than aliphatic aldehydes due to the electron-donating resonance effect of the benzene ring, the potent electron-withdrawing nature of the trifluoroethyl group counteracts this effect. pressbooks.publibretexts.org

Studies on related fluorinated carbonyl compounds have demonstrated this activating effect. For instance, competition experiments between 2,2,2-trifluoroacetophenone (B138007) and benzaldehyde showed that the trifluoromethyl-substituted ketone is more reactive towards nucleophilic addition. nih.gov This suggests that the increased electrophilicity conferred by the fluoroalkyl group outweighs the steric bulk.

Condensation Reactions with Amines, Hydrazines, and Hydroxylamines (e.g., Imine, Oxime, Hydrazone Formation)

The reaction of aldehydes with primary amines and their derivatives, such as hydrazines and hydroxylamines, are classic examples of condensation reactions. These reactions typically proceed via a nucleophilic addition to the carbonyl group to form a tetrahedral intermediate (a hemiaminal or carbinolamine), which then undergoes dehydration to form a new carbon-nitrogen double bond. wikipedia.org

Imine Formation: The reaction of this compound with primary amines is expected to readily form imines (also known as Schiff bases). wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction is generally acid-catalyzed. wikipedia.org The electron-withdrawing trifluoroethyl group enhances the electrophilicity of the carbonyl carbon, likely facilitating the initial nucleophilic attack by the amine. Research on other fluorinated benzaldehydes has shown that they are effective substrates for imine synthesis. nih.gov For example, imines have been synthesized from para-trifluoromethyl benzaldehyde through condensation reactions. nih.gov

Oxime Formation: Oximes are formed through the condensation of an aldehyde with hydroxylamine (B1172632). nih.govbham.ac.ukkhanacademy.org The reaction is reversible and acid-catalyzed. nih.gov Benzaldehyde and its derivatives are known to form oximes, which are often stable, crystalline solids. nih.gov Given the enhanced reactivity of the carbonyl group in this compound, its reaction with hydroxylamine is expected to proceed efficiently to yield the corresponding oxime.

Hydrazone Formation: Hydrazones are produced when an aldehyde reacts with hydrazine (B178648) or its substituted derivatives (e.g., 2,4-dinitrophenylhydrazine). nih.govbham.ac.uklibretexts.org This reaction is a reliable method for the characterization of aldehydes and ketones. libretexts.orglibretexts.org The formation of hydrazones is catalyzed by acid and involves the elimination of a water molecule. nih.govnih.gov Aromatic aldehydes are frequently used in these ligation reactions, and the rate can be influenced by the electronic nature of the substituents on the ring. nih.gov The electron-deficient nature of this compound would likely favor rapid hydrazone formation.

Table 1: Condensation Reactions of Aldehydes
ReactantProduct TypeGeneral Reaction
Primary Amine (R-NH₂)Imine (Schiff Base)Ar-CHO + R-NH₂ ⇌ Ar-CH=N-R + H₂O
Hydroxylamine (NH₂OH)OximeAr-CHO + NH₂OH ⇌ Ar-CH=N-OH + H₂O
Hydrazine (NH₂NH₂)HydrazoneAr-CHO + NH₂NH₂ ⇌ Ar-CH=N-NH₂ + H₂O

Carbonyl-Ene and Related Pericyclic Reactions

The carbonyl-ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a double bond (the "enophile"), in this case, the aldehyde. Traditional Lewis acid-catalyzed carbonyl-ene reactions are most efficient with electron-rich olefins and electron-deficient aldehydes. nih.gov This suggests that this compound, with its electron-deficient carbonyl group, would be a suitable enophile for such reactions.

However, some nickel-catalyzed carbonyl-ene reactions show an opposite trend, favoring electron-rich aldehydes. nih.gov The specific conditions and catalyst system are therefore crucial in determining the feasibility and efficiency of a carbonyl-ene reaction with this substrate. Computational studies on Lewis acid-catalyzed carbonyl-ene reactions indicate that the catalyst accelerates the reaction by reducing the Pauli repulsion between the reactants. acs.org The electron-deficient nature of the aldehyde plays a key role in this process.

Reactivity of the Aromatic Ring System

The 1,1,2-trifluoroethyl substituent significantly deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to specific positions.

Electrophilic Aromatic Substitution (EAS) Studies on the Trifluoroethylated Benzene Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The substituent already present on the ring influences both the rate of the reaction (activation/deactivation) and the position of the new substituent (orientation). libretexts.orglibretexts.org

The 1,1,2-trifluoroethyl group is a strong electron-withdrawing group due to the inductive effect of the fluorine atoms. youtube.comnih.gov Electron-withdrawing groups deactivate the benzene ring towards EAS, making it less reactive than benzene itself. libretexts.org This deactivation arises because the substituent pulls electron density away from the ring, making it less nucleophilic and less attractive to an incoming electrophile. youtube.com

Regarding orientation, strong electron-withdrawing groups are typically meta-directors. libretexts.orguci.edu This is because the deactivating effect is most pronounced at the ortho and para positions. The resonance structures of the carbocation intermediate (the sigma complex) formed during the attack of an electrophile show that when the attack is at the ortho or para position, one of the resonance forms places the positive charge on the carbon atom directly attached to the electron-withdrawing group. youtube.comyoutube.com This is a highly destabilized arrangement. In contrast, when the attack occurs at the meta position, the positive charge is never located on the carbon bearing the deactivating group. Consequently, the transition state for meta substitution is lower in energy, and the meta product is predominantly formed.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
Substituent TypeExample GroupsReactivity EffectDirecting Effect
Activating, Electron-Donating-R, -OH, -OR, -NH₂Activates Ring (Faster than Benzene)Ortho, Para
Deactivating, Electron-Withdrawing-NO₂, -SO₃H, -C=O, -CF₃, -CH₂CF₃Deactivates Ring (Slower than Benzene)Meta
Deactivating, Electron-Withdrawing-F, -Cl, -Br, -IDeactivates Ring (Slower than Benzene)Ortho, Para

Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions like the Suzuki, Heck, and Stille couplings are widely used in organic synthesis. nih.gov The substrate for these reactions is typically an aryl halide or triflate.

If this compound were to be used in a cross-coupling reaction, it would likely need another functional group on the aromatic ring, such as a bromine or iodine atom, to serve as the coupling site. For example, a hypothetical 4-(1,1,2-trifluoroethyl)-2-bromobenzaldehyde could undergo a Suzuki coupling with an arylboronic acid to form a biphenyl (B1667301) derivative.

The Mizoroki-Heck reaction, which couples an aryl halide with an alkene, is a prominent example. nih.govmdpi.comlibretexts.org The efficiency of these reactions can be high, and they tolerate a wide range of functional groups. nih.govrsc.org The presence of the aldehyde and the trifluoroethyl group on the ring would need to be considered for potential side reactions, but modern palladium catalysts with specialized phosphine (B1218219) ligands often exhibit excellent functional group tolerance. nih.govacs.orgnih.gov For instance, palladium catalysts have been developed that are effective for the coupling of various aryl chlorides, including those that are deactivated or hindered. nih.gov Protocols also exist for introducing trifluoroethyl groups onto aromatic rings via palladium-catalyzed cross-coupling of aryl boronic esters with trifluoroethyl iodide. rsc.orgsigmaaldrich.com

Transformations Involving the 1,1,2-Trifluoroethyl Moiety

Direct transformations at the 1,1,2-trifluoroethyl group of this compound are not extensively documented in the literature. However, based on the known reactivity of similar fluorinated aromatic compounds, several potential reactions can be postulated. The electron-withdrawing nature of the trifluoromethyl group can facilitate nucleophilic attack on the aromatic ring, although the primary site of reactivity is often the aldehyde.

Reactions involving the trifluoroethyl group itself would likely require harsh conditions or specific catalytic systems. For instance, dehydrofluorination to form a vinylidene fluoride (B91410) intermediate could be a potential pathway under strong basic conditions. Additionally, radical reactions could target the C-H bond of the trifluoroethyl group. The development of novel trifluoroethylation reactions is an active area of research, and these methodologies could potentially be reversed or adapted to modify the existing trifluoroethyl group.

A significant transformation related to the formation of a trifluoroethylarene involves the denitrogenative hydrotrifluoromethylation of benzaldehyde hydrazones. While this method synthesizes the trifluoroethyl group rather than modifying an existing one, it highlights a potential synthetic route to derivatives of the title compound.

The stability of this compound is largely dictated by the robust nature of the C-F bonds and the aromatic ring. However, both the aldehyde and the trifluoroethyl group can be susceptible to degradation under specific conditions.

Thermal Stability: Fluorinated organic compounds generally exhibit high thermal stability. Polytetrafluoroethylene, a polymer composed of C-F bonds, degrades at temperatures above 450°C. While not a direct analogue, this suggests that the trifluoroethyl group in this compound would likely be stable under typical synthetic conditions. However, at elevated temperatures, degradation could occur, potentially through the elimination of HF or fragmentation of the ethyl chain.

Photochemical Stability: The photochemical stability of fluorinated benzaldehydes is a critical consideration, particularly for applications where light exposure is a factor. Studies on benzotrifluoride (B45747) derivatives have shown that they can undergo photodefluorination under UV irradiation in aqueous environments, a process influenced by the nature of other ring substituents. rsc.org The presence of the aldehyde group, a known chromophore, could potentially sensitize the molecule to photochemical degradation.

pH Stability: The stability of the 1,1,2-trifluoroethyl group under acidic and basic conditions is a key parameter. While the C-F bond is generally resistant to hydrolysis, extreme pH conditions could lead to degradation. Strong bases could promote elimination reactions, as mentioned earlier. Under strongly acidic conditions, protonation of the carbonyl group would activate the aromatic ring towards nucleophilic attack, but direct proton-mediated cleavage of the C-F or C-C bonds of the trifluoroethyl group is less likely without a suitable leaving group.

ConditionPotential Degradation Pathway
High Temperature Elimination of HF, fragmentation of the ethyl chain
UV Irradiation Photodefluorination, degradation of the aldehyde
Strong Basic Dehydrofluorination (elimination of HF)
Strong Acidic Reactions at the aldehyde group, potential for ring reactions

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. A combination of computational and experimental techniques can provide deep insights into the reaction pathways.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms of complex organic transformations. For fluorinated compounds, DFT can be employed to:

Calculate Reaction Energetics: Determine the activation energies and reaction enthalpies for proposed reaction pathways, allowing for the prediction of the most favorable route. For instance, DFT studies on the deoxyfluorination of benzaldehydes have successfully elucidated the reaction mechanism and the role of the fluorinating agent. nih.gov

Visualize Transition States: Model the three-dimensional structures of transition states to understand the key bond-forming and bond-breaking events.

Analyze Electronic Effects: Quantify the influence of the trifluoroethyl group on the electron distribution in the molecule and its effect on reactivity. The electron-withdrawing nature of the trifluoroethyl group can be modeled to predict its impact on the reactivity of the aldehyde and the aromatic ring.

Predict Spectroscopic Properties: Calculate NMR chemical shifts and vibrational frequencies to aid in the characterization of intermediates and products.

A theoretical study on the trifluoromethylation using Umemoto's reagent, for example, utilized ab initio and DFT calculations to investigate the reaction mechanism, concluding that the reaction proceeds via a backside attack. acs.org Similar computational approaches could be applied to understand transformations at the 1,1,2-trifluoroethyl group of the title compound.

Isotope labeling is a classic experimental technique for tracing the fate of atoms during a chemical reaction, providing invaluable mechanistic information.

Hydrogen/Deuterium (B1214612) (H/D) Exchange: H/D exchange studies can be used to probe the acidity of the C-H bond in the 1,1,2-trifluoroethyl group. By exposing the compound to a deuterium source (e.g., D₂O, deuterated solvents) under various conditions (acidic, basic, or metal-catalyzed), the incorporation of deuterium can be monitored by techniques like NMR or mass spectrometry. This can reveal information about carbanionic or radical intermediates. H/D exchange has been successfully used to study the reactivity of aromatic amines and amides. researchgate.net

¹⁸O Labeling: To investigate reactions involving the aldehyde group, ¹⁸O-labeled water (H₂¹⁸O) or other ¹⁸O-labeled reagents can be used. The position of the ¹⁸O label in the products can be determined by mass spectrometry, confirming whether the oxygen atom from the aldehyde is retained or exchanged during the reaction. Such experiments have been crucial in understanding the mechanism of esterification reactions of aldehydes. researchgate.net

Isotope Labeling TechniqueMechanistic Insight
H/D Exchange Probing C-H bond acidity, identifying carbanionic or radical intermediates at the trifluoroethyl group.
¹⁸O Labeling Tracing the fate of the aldehyde oxygen atom in reactions.

Kinetic studies provide quantitative data on reaction rates, which is essential for understanding reaction mechanisms and optimizing reaction conditions.

Reaction Rate Determination: By monitoring the concentration of reactants and products over time (e.g., using chromatography or spectroscopy), the rate law and rate constants for a reaction can be determined. This information can help to identify the rate-determining step of the reaction.

Substituent Effects: By studying the reaction rates of a series of substituted benzaldehydes, a Hammett plot can be constructed. The slope of this plot (the rho value, ρ) provides information about the electronic nature of the transition state. For example, a large negative ρ value would suggest the buildup of positive charge in the transition state.

Kinetic Isotope Effect (KIE): By comparing the rate of a reaction with a deuterated substrate to that of the non-deuterated substrate, the KIE can be determined. A significant KIE (kH/kD > 1) indicates that the C-H bond is broken in the rate-determining step.

Kinetic studies have been instrumental in understanding the mechanism of trifluoroacetylation of aromatic compounds and the thalliation of aromatic compounds in trifluoroacetic acid. rsc.orgrsc.org Similar kinetic profiling of reactions involving this compound would provide crucial mechanistic details.

Analytical Research Methodologies for 4 1,1,2 Trifluoroethyl Benzaldehyde and Its Derivatives

Spectroscopic Characterization Techniques in Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 4-(1,1,2-trifluoroethyl)benzaldehyde and its derivatives. These techniques provide detailed information about the compound's atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of fluorinated compounds. nih.govbiophysics.orgslideshare.netnih.gov While ¹H and ¹³C NMR are standard for organic molecules, ¹⁹F NMR offers specific advantages for analyzing compounds like this compound. nih.govbiophysics.orgslideshare.netnih.gov

The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive for NMR detection. nih.gov Furthermore, ¹⁹F NMR spectra exhibit a wide chemical shift range, which minimizes signal overlap and enhances resolution, a significant advantage over the narrower range of ¹H NMR. nih.gov This sensitivity is crucial for detecting subtle changes in the local electronic environment of the fluorine atoms, providing valuable insights into protein conformations and interactions when the fluorinated moiety is used as a tag. nih.gov

In the context of this compound, ¹⁹F NMR can be used to:

Confirm the presence and connectivity of the trifluoroethyl group.

Provide information about the electronic effects of substituents on the benzaldehyde (B42025) ring.

Study the compound's interactions with other molecules, such as in biological systems or during reaction monitoring.

The chemical shifts in ¹⁹F NMR are sensitive to solvent polarity and the nature of neighboring functional groups. nih.gov This sensitivity allows researchers to probe the microenvironment of the fluorinated tag. For instance, the chemical shift of a trifluoromethyl group can vary significantly between a non-polar and a polar solvent. nih.gov

Table 1: Representative NMR Data for Fluorinated Benzaldehyde Derivatives

CompoundNucleusSolventChemical Shift (ppm)
4-Fluorobenzaldehyde¹⁹FCDCl₃Not specified

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. It provides a highly accurate mass measurement, which allows for the unambiguous identification of the molecular formula. This is particularly important for novel compounds or for confirming the products of a chemical reaction.

For this compound (C₉H₇F₃O), the theoretical exact mass can be calculated and compared to the experimentally determined mass from HRMS. This comparison helps to confirm the identity of the compound and rule out other potential structures. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups present in a molecule and its electronic transitions, respectively. researchgate.netresearchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of chemical bonds within a molecule. researchgate.netnih.gov For this compound, key vibrational bands would include:

A strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically found in the region of 1700-1730 cm⁻¹. researchgate.net

Absorption bands corresponding to the C-H stretching and bending vibrations of the aromatic ring and the aldehyde proton. researchgate.net

Strong absorption bands associated with the C-F stretching vibrations of the trifluoroethyl group.

The position and intensity of these bands can be influenced by factors such as hydrogen bonding and the electronic effects of substituents. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like benzaldehyde and its derivatives exhibit characteristic absorption bands in the UV region. The position and intensity of these bands can be affected by the presence of substituents on the aromatic ring. For instance, the introduction of a trifluoroethyl group may cause a shift in the absorption maximum compared to unsubstituted benzaldehyde.

Table 2: Spectroscopic Data for Related Benzaldehyde Derivatives

CompoundTechniqueKey Absorptions/WavelengthsReference
4-FluorobenzaldehydeIRC=O stretching, C-F stretching nist.gov
BenzaldehydeIRC=O stretching (~1731 cm⁻¹ in vapor), C-H bending (~1378 cm⁻¹) researchgate.net
(E)-3-(5-bromo-3-fluoro-2-hydroxybenzylideneamino)benzaldehydeUV-VisNot specified researchgate.net

Chromatographic Separation and Quantification in Research Contexts

Chromatographic techniques are essential for separating complex mixtures, assessing the purity of compounds, and quantifying their amounts in various samples.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.netnih.govvwr.com It is well-suited for determining the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. researchgate.netnih.gov By analyzing samples at different time points, researchers can track the consumption of starting materials and the formation of products.

The choice of GC column and temperature program is crucial for achieving good separation of the components in a mixture. researchgate.net For benzaldehyde and its derivatives, a variety of columns, such as those with polar stationary phases like polyethylene (B3416737) glycol (PEG) or non-polar phases like SE-30, can be used. researchgate.net

Headspace Gas Chromatography (HS-GC) is a variation of GC that is particularly useful for analyzing volatile organic compounds in solid or liquid samples without the need for extensive sample preparation. It involves analyzing the vapor phase in equilibrium with the sample, making it suitable for applications such as residual solvent analysis or the determination of volatile impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including those that are not volatile enough for GC analysis. rsc.orgbeilstein-journals.orglawdata.com.twprinceton.edu In the context of this compound, HPLC is invaluable for analyzing the products of its reactions, such as aldol (B89426) condensations or other derivatizations. rsc.orgprinceton.edu

A typical HPLC system consists of a pump, an injector, a column, a detector (e.g., UV-Vis or mass spectrometer), and a data acquisition system. The separation is achieved based on the differential partitioning of the analytes between a stationary phase (the column) and a mobile phase (a liquid solvent or mixture of solvents). rsc.org Reversed-phase HPLC, using a non-polar stationary phase (e.g., C18) and a polar mobile phase, is a common mode for analyzing aromatic aldehydes and their derivatives. rsc.org

The use of a UV detector allows for the quantification of compounds that absorb UV light, which is characteristic of aromatic aldehydes. rsc.org Coupling HPLC with mass spectrometry (HPLC-MS) provides both separation and structural information, making it a powerful tool for identifying unknown reaction products. rsc.org

Table 3: Chromatographic Conditions for Analysis of Aldehydes and Derivatives

TechniqueColumnMobile Phase/Carrier GasDetectorApplicationReference
GCSE-30 (or similar)N₂ or HeFIDAnalysis of benzaldehyde researchgate.net
HPLCC18 reversed-phaseAcetonitrile/WaterUV (230-300 nm), MSAnalysis of aldol reaction products rsc.org
HPLCC18Acetonitrile/Water (55/45, v/v)UV (360 nm)Analysis of aldehyde-DNPH derivatives lawdata.com.tw

Derivatization Chemistries for Enhanced Analytical Detection (e.g., PFBHA, TFEH)

For sensitive detection, particularly in complex matrices using gas chromatography (GC), carbonyl compounds like this compound are often converted into more volatile and thermally stable derivatives. This process also enhances detectability, especially with electron capture detection (ECD) or mass spectrometry (MS).

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a premier derivatizing agent for aldehydes and ketones. coresta.org The reaction involves the nucleophilic addition of the PFBHA to the carbonyl group of the aldehyde, followed by elimination of a water molecule to form a PFBHA-oxime derivative. nih.gov This derivative is highly suitable for GC-MS analysis due to the electron-capturing properties of the pentafluorobenzyl group, which significantly enhances sensitivity. coresta.org

The derivatization of an aromatic aldehyde like this compound with PFBHA would be expected to produce two geometric isomers, the (E)- and (Z)-oximes, which can often be separated by modern capillary GC columns. researchgate.net For quantitative analysis, the sum of the peak areas of both isomers is typically used. researchgate.net

Methodologies can be adapted from established protocols for other aldehydes, such as those used in environmental or food analysis. coresta.orgnih.gov This often involves headspace solid-phase microextraction (HS-SPME) with on-fiber derivatization. In this technique, the SPME fiber, coated with a suitable polymer like poly(dimethylsiloxane)/divinylbenzene (PDMS/DVB), is first exposed to PFBHA vapor and then to the headspace above the sample containing the aldehyde. nih.govnih.gov The derivatization occurs directly on the fiber, which is then thermally desorbed in the GC inlet. nih.gov This automated, solvent-free approach is simple, fast, and highly sensitive, with detection limits often reaching the parts-per-trillion (ppt) level. copernicus.orgcopernicus.org

Table 1: Typical GC-MS Parameters for PFBHA-Derivatized Aldehydes

Parameter Typical Setting
GC Column ZB-5ms (or similar), 30 m x 0.25 mm I.D., 0.25 µm film thickness researchgate.net
Injector Temp. 250 °C researchgate.net
Carrier Gas Helium, 1 mL/min researchgate.net
Oven Program Initial 50-60 °C, ramp 5-10 °C/min to ~280 °C, hold 5 min researchgate.netcopernicus.org
MS Interface Transfer line at 280 °C researchgate.net
Ionization Mode Electron Impact (EI), 70 eV researchgate.net
Detection Mode Selected Ion Monitoring (SIM) for target ions coresta.orgresearchgate.net

This table presents a generalized set of parameters based on published methods for various aldehydes. coresta.orgresearchgate.netcopernicus.org Optimization would be required for the specific derivative of this compound.

2,2,2-Trifluoroethylhydrazine (TFEH) is another derivatizing agent used for carbonyl compounds. It reacts with aldehydes to form trifluoroethylhydrazones. While less common in the literature than PFBHA for general aldehyde analysis, fluorinated hydrazine (B178648) derivatives can offer advantages in certain applications, such as improving chromatographic peak shape and providing specific fragmentation patterns in mass spectrometry. The reaction mechanism is analogous to that of other hydrazines, involving condensation with the carbonyl group.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For a compound like this compound, crystallographic analysis would likely be performed on a stable, crystalline derivative, such as an oxime or hydrazone, as the aldehyde itself may be a liquid or a low-melting solid at room temperature. niscpr.res.in

The study of halogenated benzaldehyde derivatives by X-ray crystallography reveals how substituents influence molecular conformation and packing in the crystal lattice. copernicus.org For a derivative of this compound, key areas of interest would include:

Molecular Conformation: Determining the rotational angle (dihedral angle) between the benzene (B151609) ring and the derivative group (e.g., the C=N-O- linkage of a PFBHA-oxime).

Influence of the Fluoroalkyl Group: Characterizing how the size and high electronegativity of the 1,1,2-trifluoroethyl group affect crystal packing and molecular interactions compared to non-fluorinated or other halogenated analogs.

The synthesis of a suitable crystalline derivative, for instance, by reacting the aldehyde with a substituted hydrazide, can yield hydrazones whose structures are readily analyzed. nih.gov The resulting crystal structure provides unambiguous proof of the molecular connectivity, stereochemistry (e.g., E/Z configuration of the C=N bond), and detailed geometric parameters. nih.gov

Table 2: Key Crystallographic and Structural Parameters of Interest

Parameter Description
Crystal System The basic classification of the crystal lattice (e.g., monoclinic, orthorhombic). nih.gov
Space Group The symmetry group of the crystal (e.g., P2₁/c). researchgate.net
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) defining the repeating unit of the crystal. nih.gov
Bond Lengths & Angles Precise measurements of the distances between atoms and the angles between bonds.
Dihedral Angles Angles between planes, used to describe the conformation of the molecule. nih.gov
Intermolecular Contacts Distances and geometries of hydrogen bonds, halogen bonds, and other non-covalent interactions.

This table outlines the fundamental data obtained from a single-crystal X-ray diffraction experiment.

Future Perspectives and Emerging Research Avenues for 4 1,1,2 Trifluoroethyl Benzaldehyde

Interdisciplinary Applications in Chemical Biology and Materials Science

Development of New Polymeric Materials and Functional Coatings

The unique molecular architecture of 4-(1,1,2-trifluoroethyl)benzaldehyde, featuring a reactive aldehyde group and a trifluoroethyl substituent on a benzene (B151609) ring, positions it as a promising candidate for the synthesis of novel polymers and functional coatings. The incorporation of the trifluoroethyl group is anticipated to impart desirable properties such as enhanced thermal stability, chemical resistance, and specific optical and dielectric characteristics to the resulting materials.

Research in this area is focused on leveraging the aldehyde functionality for polymerization reactions. One potential route is through polycondensation reactions, where the benzaldehyde (B42025) derivative reacts with other monomers to form high-performance polymers. For instance, it could be reacted with compounds containing active methylene (B1212753) groups or with various amines to create a range of polyimines or other condensation polymers. The resulting fluorinated polymers are expected to exhibit low surface energy, leading to hydrophobic and oleophobic surfaces, which are highly sought after for applications such as anti-fouling and self-cleaning coatings.

Another avenue of investigation involves the modification of existing polymer backbones by grafting this compound or its derivatives onto them. This approach allows for the precise tuning of surface properties without altering the bulk characteristics of the original polymer. Such functionalized surfaces could find use in advanced applications, including biocompatible materials, high-performance membranes, and advanced optical films.

The development of functional coatings is another key research direction. Coatings formulated with polymers derived from this compound could offer superior protection against harsh environmental conditions, including exposure to chemicals, UV radiation, and extreme temperatures. The low refractive index characteristic of many fluorinated compounds suggests that these polymers may also be valuable in the formulation of anti-reflective coatings for optical devices and displays.

While direct experimental data on polymers synthesized from this compound is limited in publicly available literature, the known properties of similar fluorinated aromatic compounds provide a strong basis for these future research directions. The table below outlines the potential properties and applications of polymers and coatings derived from this compound, based on established principles of polymer and materials science.

Property EnhancementPotential Application
Increased Thermal StabilityHigh-temperature resistant polymers and coatings
Enhanced Chemical ResistanceProtective coatings for chemical processing equipment
Low Surface EnergyHydrophobic and oleophobic surfaces for self-cleaning applications
Low Refractive IndexAnti-reflective coatings for optical lenses and solar panels
Tailored Dielectric PropertiesInsulating materials for microelectronics

Further research is necessary to synthesize and characterize polymers and coatings based on this compound to fully validate these expected benefits and to uncover new potential applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(1,1,2-trifluoroethyl)benzaldehyde, and what key reaction parameters influence yield?

  • Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-bromobenzaldehyde with a 1,1,2-trifluoroethyl Grignard reagent under palladium-catalyzed cross-coupling conditions. Key parameters include temperature control (e.g., reflux in anhydrous solvents), solvent choice (e.g., DMSO for nucleophilic substitution), and catalyst loading. Yield optimization requires precise stoichiometry and inert atmospheres to prevent aldehyde oxidation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments, while 1H^{1}\text{H} NMR reveals proton shifts (e.g., aldehyde proton at ~9.8–10 ppm).
  • IR Spectroscopy : The aldehyde C=O stretch appears at ~1700 cm1^{-1}, and C-F vibrations occur between 1100–1250 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ for C9_9H7_7F3_3O: 189.06).
  • X-ray Crystallography : Resolves solid-state conformation and bond angles .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology : Use PPE (gloves, goggles), fume hoods, and spill containment. For exposure:

  • Eye/Skin Contact : Flush with water for 15+ minutes (similar to protocols for brominated benzaldehydes).
  • Ingestion : Seek immediate medical attention. Note: Toxicological data may be limited; assume high reactivity due to fluorine substituents .

Advanced Research Questions

Q. How do the steric and electronic effects of the 1,1,2-trifluoroethyl group influence benzaldehyde reactivity in nucleophilic additions?

  • Methodology : The trifluoroethyl group’s electron-withdrawing nature increases the aldehyde’s electrophilicity, accelerating nucleophilic attack (e.g., in Wittig reactions). Steric hindrance may slow reactions with bulky nucleophiles. Computational studies (DFT) can model charge distribution, while Hammett plots quantify substituent effects. Comparative studies with non-fluorinated analogs (e.g., 4-ethylbenzaldehyde) highlight electronic contributions .

Q. What strategies mitigate side reactions (e.g., oxidation or polymerization) in multi-step syntheses using this compound?

  • Methodology :

  • Protection of Aldehyde : Convert to acetals or imines before reactive steps.
  • Optimized Conditions : Use low temperatures (-20°C to 0°C) and argon atmospheres to prevent aldehyde oxidation.
  • Catalyst Selection : Palladium or organocatalysts enhance selectivity in cross-couplings.
  • In Situ Monitoring : TLC or HPLC tracks intermediate stability .

Q. How can computational chemistry predict the stability of this compound derivatives in novel reaction environments?

  • Methodology :

  • DFT Calculations : Model transition states and thermodynamic stability (e.g., Gibbs free energy of intermediates).
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., polar aprotic solvents vs. water).
  • Docking Studies : Predict binding affinities in enzyme-inhibition applications (e.g., fluorinated drug candidates) .

Q. What experimental approaches resolve contradictions in reported reaction outcomes (e.g., competing substitution vs. elimination pathways)?

  • Methodology :

  • Isotopic Labeling : Track reaction pathways using 13C^{13}\text{C}-labeled aldehyde.
  • Kinetic vs. Thermodynamic Control : Vary temperature and reaction time to isolate intermediates.
  • Cross-Referencing : Compare with structurally similar compounds (e.g., 4-trifluoromethylbenzaldehyde) to identify substituent-specific trends .

Q. How is this compound applied in materials science, such as fluorinated polymers or aggregation-induced emission (AIE) materials?

  • Methodology :

  • Polymer Synthesis : Incorporate into fluorinated polyesters via condensation polymerization.
  • AIE-Active Materials : Conjugate with tetraphenylethylene derivatives to enhance luminescence in aggregated states.
  • Surface Functionalization : Use as a precursor for self-assembled monolayers (SAMs) on metal surfaces .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.